Duralink HTS

Descripción general

Descripción

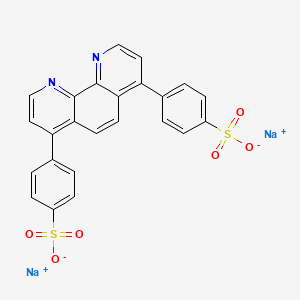

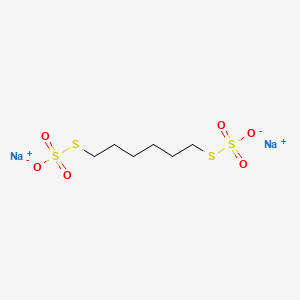

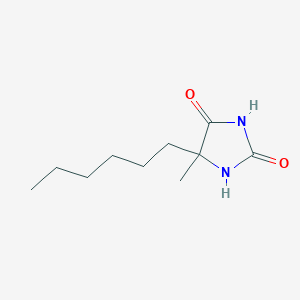

Duralink HTS, chemically known as Hexamethylene-1,6-bis(thiosulphate), disodium salt, dihydrate, is a compound primarily used in sulfur-based vulcanization systems. It is known for generating hybrid crosslinks that enhance the retention of physical and dynamic properties under anaerobic conditions at elevated temperatures. This compound is non-staining and non-discoloring, making it suitable for various applications in the rubber industry .

Mecanismo De Acción

Target of Action

Duralink HTS primarily targets sulfur-based vulcanization systems . It is used to generate hybrid crosslinks in these systems, which are crucial for the retention of physical and dynamic properties of the material under anaerobic conditions at elevated temperatures .

Mode of Action

This compound interacts with its targets by generating hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures, such as those experienced during overcure, when using high curing temperatures, or during the product’s service life .

Biochemical Pathways

It is known that this compound plays a significant role in thevulcanization process . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators.

Pharmacokinetics

It is known that this compound is used in the form of adust-suppressed fine powder , which suggests that it can be easily distributed and mixed into the rubber compounds during the vulcanization process.

Result of Action

The action of this compound results in enhanced properties of the vulcanized rubber. It improves properties that depend upon network characteristics and dynamic mechanical properties, including tear, fatigue, modulus, grip characteristics, and rolling resistance throughout the service life of the article . It also acts as an adhesion promoter to enhance the adhesion between rubber compounds and brass-plated steel reinforcing materials .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and anaerobic conditions . It provides increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures . It is also known to help maintain tire performance and properties during high heat conditions .

Análisis Bioquímico

Biochemical Properties

Duralink HTS plays a significant role in biochemical reactions, particularly in the generation of hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures .

Cellular Effects

The cellular effects of this compound are primarily observed in its interaction with rubber compounds. It is used to modify the viscoelastic dynamic properties of SBR based compounds .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of thermally stable hybrid crosslinks in sulfur-based vulcanization systems . This process provides excellent dynamic flexibility in NR, IR, SBR, BR and blends of these polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, a slight reduction in scorch safety and modulus and a slight increase in cure time may be observed when using this compound in various compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Duralink HTS involves the reaction of hexamethylene diamine with sulfur compounds under controlled conditions. The process typically requires precise temperature and pH control to ensure the formation of the desired thiosulphate groups.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously monitored. The product is then purified and crystallized to obtain the dihydrate form. The final product is usually in the form of a dust-suppressed fine powder to facilitate handling and application .

Análisis De Reacciones Químicas

Types of Reactions: Duralink HTS primarily undergoes vulcanization reactions, where it forms hybrid crosslinks with sulfur. These reactions are crucial for enhancing the mechanical properties of rubber compounds.

Common Reagents and Conditions: The vulcanization process typically involves sulfur, accelerators, and activators. The reaction conditions include elevated temperatures and anaerobic environments to facilitate the formation of stable crosslinks.

Major Products Formed: The primary products of these reactions are thermally stable hybrid crosslinks that improve the dynamic flexibility, tear resistance, and fatigue properties of rubber compounds .

Aplicaciones Científicas De Investigación

Duralink HTS has a wide range of applications in scientific research and industry:

Chemistry: It is used to modify the viscoelastic dynamic properties of rubber compounds, making it essential in the development of high-performance materials.

Biology and Medicine:

Industry: this compound is extensively used as an adhesion promoter to enhance the bonding between rubber compounds and brass-plated steel reinforcing materials. .

Comparación Con Compuestos Similares

- Hexamethylene-1,6-bis(thiosulphate), disodium salt

- Sulfur-based vulcanization agents

Comparison: Duralink HTS stands out due to its ability to form hybrid crosslinks that are more thermally stable compared to traditional sulfur-based vulcanization agents. This unique property allows for better retention of physical and dynamic properties under extreme conditions, making it a preferred choice for high-performance rubber applications .

Propiedades

Número CAS |

5719-73-3 |

|---|---|

Fórmula molecular |

C6H12Na2O6S4 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

disodium;1,6-bis(sulfonatosulfanyl)hexane |

InChI |

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Clave InChI |

QXYKBSYRGILOTK-UHFFFAOYSA-L |

SMILES |

C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |

| 5719-73-3 | |

Descripción física |

Other Solid; Dry Powder |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)

![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)